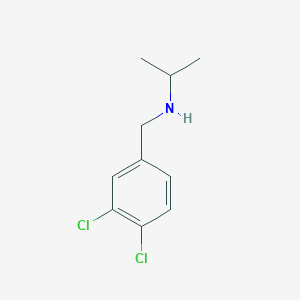
5-(4-Morpholinylmethyl)-3-furoic acid
Overview
Description
5-(4-Morpholinylmethyl)-3-furoic acid: is an organic compound that features a furan ring substituted with a morpholinylmethyl group
Mechanism of Action
Target of Action
It is suggested that it may interact withglycine receptors in the central nervous system . Glycine receptors play a crucial role in the functioning of inhibitory synapses, and their modulation can impact the overall network activity of the brain .
Mode of Action
It is suggested that cannabinoids, which may share structural similarities with this compound, can directly affect the functioning of glycine receptors . This interaction could inhibit the amplitude and alter the kinetics of the glycine-activated current in a concentration-dependent manner .
Biochemical Pathways
Cannabinoids, which may have similar actions, have been found to modulate pathways linked to cell proliferation, migration, and differentiation of oligodendrocyte progenitor cells . Additionally, carbohydrate and lipid metabolism, as well as mitochondrial function, were modulated by these compounds .
Result of Action
It is suggested that the modulation of glycine receptors by similar compounds can impact the hippocampal network activity .
Biochemical Analysis
Biochemical Properties
5-(4-Morpholinylmethyl)-3-furoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the hydrolysis of fatty acid amides, and the interaction with this compound can inhibit its activity, leading to an increase in the levels of fatty acid amides . Additionally, this compound can bind to cannabinoid receptors, modulating their activity and influencing various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the activity of the endocannabinoid system, which plays a critical role in regulating cell fate, proliferation, and differentiation . By interacting with cannabinoid receptors, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the inhibition of fatty acid amide hydrolase by this compound is a result of direct binding to the enzyme’s active site . This binding prevents the enzyme from hydrolyzing its substrates, leading to an accumulation of fatty acid amides. Additionally, this compound can activate or inhibit various signaling pathways by binding to cannabinoid receptors, resulting in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate physiological processes without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including alterations in liver and kidney function . Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at specific dosage levels . These findings underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as fatty acid amide hydrolase, influencing the hydrolysis of fatty acid amides . Additionally, this compound can modulate the activity of the endocannabinoid system, affecting the synthesis and degradation of endocannabinoids . These interactions can lead to changes in metabolic flux and metabolite levels, highlighting the compound’s role in regulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Morpholinylmethyl)-3-furoic acid typically involves the reaction of 3-furoic acid with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protecting groups to ensure selective functionalization of the furan ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring in 5-(4-Morpholinylmethyl)-3-furoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reaction conditions.
Substitution: The morpholinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted furan compounds.
Scientific Research Applications
Chemistry: 5-(4-Morpholinylmethyl)-3-furoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine: The compound’s structural features make it a candidate for drug development. It is explored for its potential to interact with specific biological pathways and targets, offering possibilities for new treatments.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating complex molecules.
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-3-furoic acid
- 5-(4-Morpholinylmethyl)-2-furoic acid
- 5-(4-Morpholinylmethyl)benzeneboronic acid
Comparison: 5-(4-Morpholinylmethyl)-3-furoic acid is unique due to the presence of both a furan ring and a morpholinylmethyl group. This combination provides distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c12-10(13)8-5-9(15-7-8)6-11-1-3-14-4-2-11/h5,7H,1-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMGTGOTVBPNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589521 | |
| Record name | 5-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932854-92-7 | |
| Record name | 5-[(Morpholin-4-yl)methyl]furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


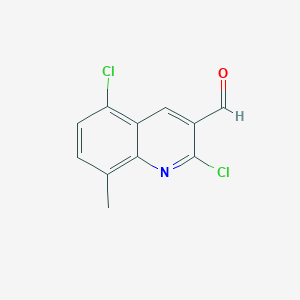
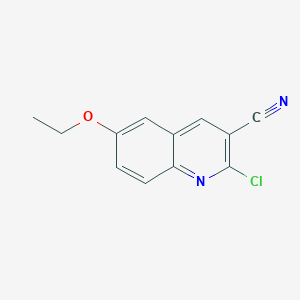
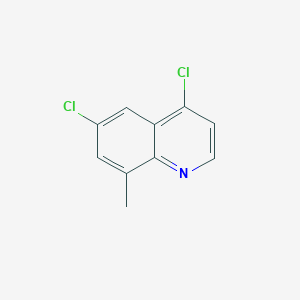
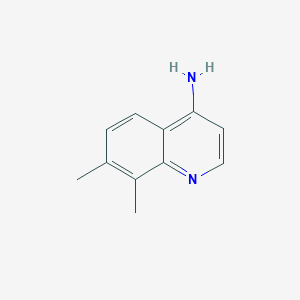
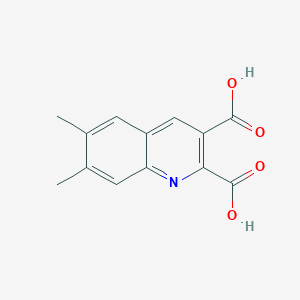
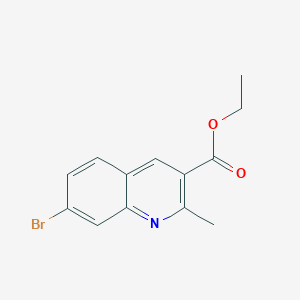
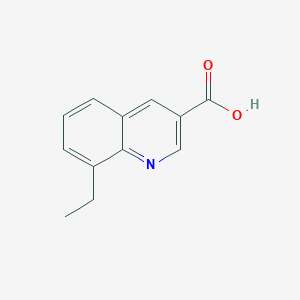

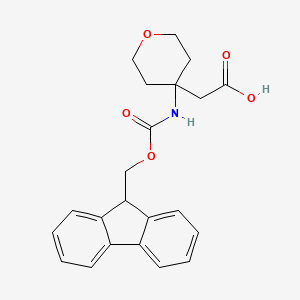

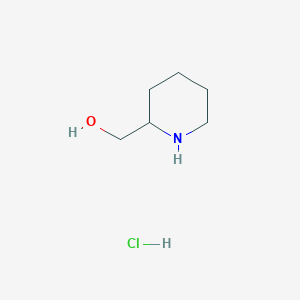

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)
